

An In-depth Technical Guide to 2,2-Dimethyloctane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,2-Dimethyloctane

Cat. No.: B044098

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Dimethyloctane is a branched-chain alkane with the molecular formula $C_{10}H_{22}$. As an isomer of decane, its unique structural arrangement, featuring a quaternary carbon atom, imparts distinct physical and chemical properties that are of interest in various fields of chemical research and development. This guide provides a comprehensive overview of **2,2-dimethyloctane**, including its chemical identity, physicochemical properties, synthesis, and analytical methods.

Chemical Identity and Structure

The IUPAC name for this compound is **2,2-dimethyloctane**. Its structure consists of an eight-carbon (octane) backbone with two methyl groups attached to the second carbon atom.^[1] This substitution creates a quaternary carbon center, a key structural feature influencing its stability and reactivity.

Molecular Structure:

Caption: Skeletal structure of **2,2-Dimethyloctane**.

Physicochemical Properties

The physical and chemical properties of **2,2-dimethyloctane** are summarized in the table below. These properties are crucial for its handling, application, and in the design of chemical processes.

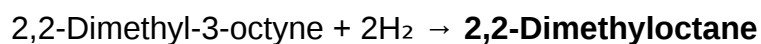
Property	Value	Unit
Molecular Formula	C ₁₀ H ₂₂	-
Molecular Weight	142.28	g/mol
CAS Registry Number	15869-87-1	-
Density	0.725	g/mL
Boiling Point	155	°C
Refractive Index	1.408	-
Critical Temperature	318	°C
Critical Pressure	19.7	atm

Experimental Protocols

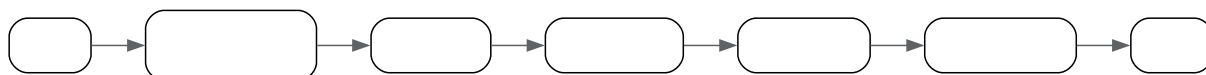
Synthesis of 2,2-Dimethyloctane

A documented method for the synthesis of **2,2-dimethyloctane** is through the hydrogenation of 2,2-dimethyl-3-octyne.[1]

Reaction:



Experimental Workflow:



[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **2,2-Dimethyloctane**.

Detailed Methodology:

- **Reaction Setup:** In a suitable hydrogenation apparatus, dissolve 2,2-dimethyl-3-octyne in methanol.
- **Catalyst Addition:** Carefully add a nickel catalyst to the solution under an inert atmosphere.
- **Hydrogenation:** Pressurize the reaction vessel with hydrogen gas to the desired pressure. The reaction is then stirred at a controlled temperature until the theoretical amount of hydrogen has been consumed.
- **Work-up:** Upon completion, the reaction mixture is carefully depressurized and the nickel catalyst is removed by filtration.
- **Purification:** The methanol solvent is removed from the filtrate by distillation or rotary evaporation to yield the crude **2,2-dimethyloctane**. Further purification can be achieved by fractional distillation.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the identification and quantification of **2,2-dimethyloctane**.

Experimental Workflow:



[Click to download full resolution via product page](#)

Caption: Workflow for GC-MS analysis of **2,2-Dimethyloctane**.

Detailed Methodology:

- Sample Preparation: Prepare a dilute solution of **2,2-dimethyloctane** in a volatile organic solvent such as hexane or pentane.
- GC-MS Parameters:
 - Gas Chromatograph (GC):
 - Column: A non-polar capillary column (e.g., DB-1 or equivalent) is suitable for separating alkanes.
 - Injector: Split/splitless injector, with a typical injection volume of 1 μL and a split ratio of 50:1.
 - Oven Temperature Program: Start at a low temperature (e.g., 40°C) and ramp up to a higher temperature (e.g., 250°C) at a controlled rate (e.g., 10°C/min) to ensure separation from other components.
 - Carrier Gas: Helium at a constant flow rate.
 - Mass Spectrometer (MS):
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: Scan from a low m/z (e.g., 40) to a higher m/z (e.g., 300) to capture the molecular ion and characteristic fragment ions.
- Data Analysis: The retention time from the gas chromatogram and the mass spectrum from the mass spectrometer are used to identify **2,2-dimethyloctane**. The mass spectrum will show a characteristic fragmentation pattern for this branched alkane, which can be compared to library spectra for confirmation.^[2] Kovats retention indices can also be used for further confirmation.^[3]

Spectroscopic Data

The NIST Chemistry WebBook provides mass and IR spectral data for **2,2-dimethyloctane**, which are essential for its unambiguous identification.^[2]

- **Mass Spectrum:** The electron ionization mass spectrum is characterized by a series of fragment ions resulting from the cleavage of C-C bonds. The molecular ion peak (m/z 142) may be of low abundance.
- **Infrared (IR) Spectrum:** The IR spectrum displays characteristic C-H stretching and bending vibrations for an alkane.

Conclusion

This technical guide provides essential information for researchers and professionals working with **2,2-dimethyloctane**. The data on its identity, properties, and detailed experimental protocols for its synthesis and analysis will be valuable in laboratory settings and for the development of new applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,2-Dimethyloctane (15869-87-1) for sale [vulcanchem.com]
- 2. Octane, 2,2-dimethyl- [webbook.nist.gov]
- 3. Octane, 2,2-dimethyl- [webbook.nist.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2,2-Dimethyloctane]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b044098#2-2-dimethyloctane-iupac-name-and-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com